1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea
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Overview
Description
1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a benzyl group and a dimethyl-phenyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea typically involves the reaction of benzyl isothiocyanate with 2,4-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+2,4-dimethylaniline→this compound
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-phenyl-thiourea: Lacks the dimethyl groups, which may affect its chemical and biological properties.
1-Benzyl-3-(4-methyl-phenyl)-thiourea: Contains a single methyl group, which may result in different reactivity and applications.
1-Benzyl-3-(2,6-dimethyl-phenyl)-thiourea: The position of the methyl groups can influence the compound’s properties.
Uniqueness
1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea is unique due to the specific arrangement of the benzyl and dimethyl-phenyl groups, which can impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBADLZBOUJWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642652 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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